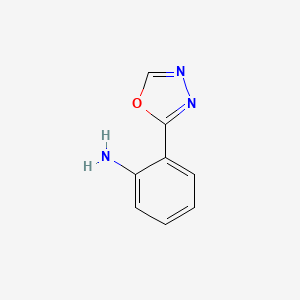

![molecular formula C7H6N2S B1356683 Thieno[3,2-c]pyridin-4-amine CAS No. 215453-35-3](/img/structure/B1356683.png)

Thieno[3,2-c]pyridin-4-amine

Overview

Description

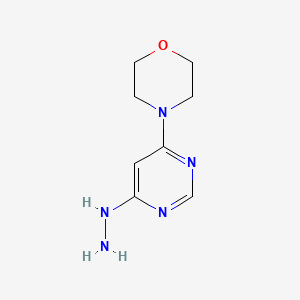

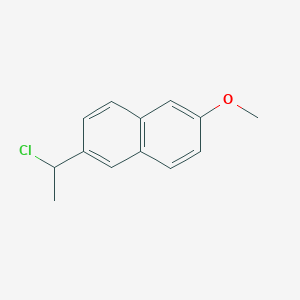

Thieno[3,2-c]pyridin-4-amine is an aromatic heterocyclic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₇H₆N₂S, and it has a molecular weight of 150.2 g/mol . The compound exhibits interesting pharmacological properties, including anti-inflammatory effects.

Synthesis Analysis

This compound can be synthesized through various methods. One approach involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of 2,2,6,6-tetramethylpiperidin-1-yl oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The molecular structure of this compound consists of a fused pyridine and thiophene ring system. The nitrogen atoms at positions 1 and 3 contribute to its aromaticity. The tert-butylphenethyl substituent enhances its stability and reactivity .Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For example, it can react with carbonyl compounds to form diverse derivatives with potential biological activities .Scientific Research Applications

Absorption and Fluorescence Properties

Thieno[3,2-c]pyridin-4-amine derivatives have been investigated for their unique absorption and fluorescence properties. Studies on substituted thieno[3,2-c]pyridine derivatives show that the substituent R3 significantly affects the fluorescence properties of these compounds, while the electron donor amine at C4 does not have a noticeable impact on their fluorescence properties (Chavan, Toche, & Chavan, 2017).

As Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound frameworks have been identified as novel inhibitors of Bruton's tyrosine kinase (BTK), an enzyme involved in B-cell development. Various this compound derivatives exhibit differing levels of inhibitory activities against BTK, with some compounds displaying potent inhibitory activity and good kinase selectivity (Zhao et al., 2015).

Synthesis of Heterocyclic Compounds

Thieno[3,2-c]pyridin-4-amines serve as key scaffolds in the synthesis of various heterocyclic compounds. For instance, the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with amines leads to the formation of several heterocyclic structures, some of which show biological interest due to their antianaphylactic reactions (Böhm et al., 1992).

Anticancer Activity

Some derivatives of this compound have shown promising anticancer activities. For instance, a study on α-aminophosphonate derivatives containing thieno(3,2-c)pyridine highlighted several compounds that exhibit good anticancer activity against various cancer cell lines (马姣丽 et al., 2013).

Drug Delivery Applications

Magnetoliposomes, containing superparamagnetic nanoparticles, have been tested as nanocarriers for antitumor drugs based on this compound. This approach is significant for future drug delivery applications in oncology, combining chemotherapy with magnetic hyperthermia (Rodrigues et al., 2017).

Mechanism of Action

Target of Action

Thieno[3,2-c]pyridin-4-amine primarily targets the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to ATP depletion in the presence of the cytochrome bcc: aa3 (QcrB) inhibitor Q203 . This interaction with its target results in significant changes in the energy metabolism of the Mycobacterium tuberculosis.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway . By inhibiting Cyt-bd, this compound disrupts the normal functioning of this pathway, leading to ATP depletion .

Pharmacokinetics

Its impact on bioavailability is evident from its ability to inhibit cyt-bd and cause atp depletion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of Cyt-bd, leading to ATP depletion . This results in significant changes in the energy metabolism of the Mycobacterium tuberculosis, affecting its growth and survival .

properties

IUPAC Name |

thieno[3,2-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVYKAHFQBZQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590867 | |

| Record name | Thieno[3,2-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215453-35-3 | |

| Record name | Thieno[3,2-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[3,2-c]pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do Thieno[3,2-c]pyridin-4-amine derivatives interact with BTK and what are the downstream effects of this interaction?

A1: While the provided abstracts don't delve into the specific binding interactions, they highlight that this compound derivatives act as Bruton's tyrosine kinase (BTK) inhibitors [, ]. BTK plays a crucial role in B cell receptor signaling, which is essential for B cell activation, differentiation, and survival. Inhibiting BTK can disrupt B cell function and downstream signaling pathways involved in inflammatory responses and autoimmune diseases. Further research detailing the specific interactions within the BTK active site would be needed to fully elucidate the mechanism of action.

Q2: How does modifying the structure of this compound affect its potency as a BTK inhibitor?

A2: One study focused on exploring the Structure-Activity Relationship (SAR) by synthesizing and evaluating novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines []. While the abstract doesn't disclose specific modifications or their impact on potency, it implies that alterations at the 7-position of the this compound scaffold significantly influence the inhibitory activity against BTK. This suggests that exploring different substituents at this position could be a promising strategy for optimizing the potency and selectivity of these inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)

![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)

![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)